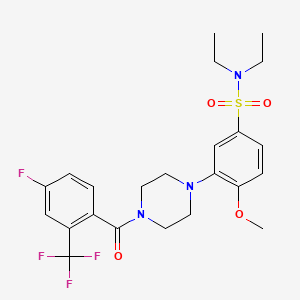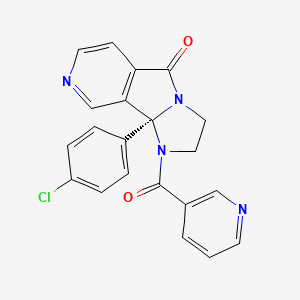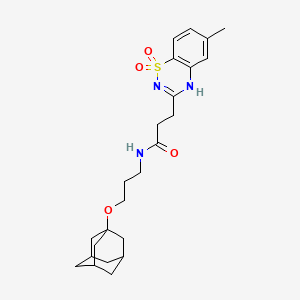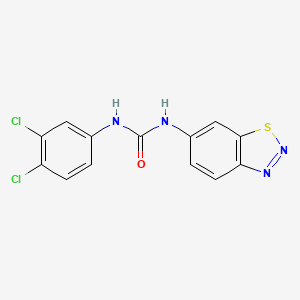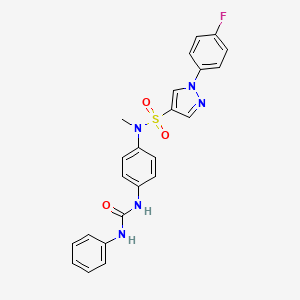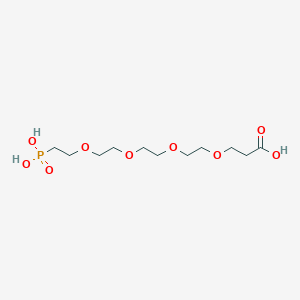
Carboxy-PEG4-Phosphonsäure
Übersicht
Beschreibung
Carboxy-PEG4-phosphonic acid is a polyethylene glycol (PEG)-derived linker that contains both a carboxylic acid and a phosphonic acid group. This compound is widely used in various fields due to its unique chemical properties, such as increased water solubility and the ability to form stable amide bonds with primary amines .
Wissenschaftliche Forschungsanwendungen
Carboxy-PEG4-phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of Proteolysis Targeting Chimeras (PROTACs), which are used to selectively degrade target proteins
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the production of various materials and coatings due to its ability to form stable bonds with different substrates
Wirkmechanismus
Target of Action
Carboxy-PEG4-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The carboxylic acid end group of Carboxy-PEG4-phosphonic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the linker to attach a ligand for an E3 ubiquitin ligase to a ligand for the target protein, forming a PROTAC . The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of Carboxy-PEG4-phosphonic acid as part of a PROTAC involves the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The E3 ubiquitin ligase, recruited by the PROTAC, attaches ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides.
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) chain of the compound is known to increase its water solubility , which could potentially enhance its bioavailability
Result of Action
The result of the action of Carboxy-PEG4-phosphonic acid, when used as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various effects depending on the role of the target protein.
Action Environment
The action of Carboxy-PEG4-phosphonic acid is likely to be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the amide bonds formed by the carboxylic acid end group Additionally, factors such as temperature and the presence of other chemicals could also influence the action of Carboxy-PEG4-phosphonic acid
Biochemische Analyse
Biochemical Properties
Carboxy-PEG4-phosphonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
As a PROTAC linker, it plays a crucial role in the mechanism of PROTACs, which are designed to degrade specific target proteins within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Carboxy-PEG4-phosphonic acid involves its role as a linker in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The Carboxy-PEG4-phosphonic acid linker connects the ligand for the E3 ubiquitin ligase with the ligand for the target protein, facilitating this process .
Metabolic Pathways
Phosphonates, which include Carboxy-PEG4-phosphonic acid, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carboxy-PEG4-phosphonic acid is synthesized through a series of chemical reactions involving polyethylene glycol and phosphonic acid derivatives. The carboxylic acid group can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
Industrial production of Carboxy-PEG4-phosphonic acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Carboxy-PEG4-phosphonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions, although these are less common
Common Reagents and Conditions
EDC and HATU: Used as activators for forming stable amide bonds with primary amines.
Solvents: The compound is soluble in DMSO (dimethyl sulfoxide), which is commonly used as a solvent in these reactions
Major Products
The major products formed from these reactions are typically amide-linked compounds, which are used in various applications such as drug delivery and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Carboxy-PEG4-phosphonic acid can be compared with other PEG-derived linkers, such as:
Carboxy-PEG4-amine: Contains an amine group instead of a phosphonic acid group.
Carboxy-PEG4-alcohol: Contains an alcohol group instead of a phosphonic acid group.
The uniqueness of Carboxy-PEG4-phosphonic acid lies in its dual functional groups (carboxylic acid and phosphonic acid), which provide versatility in forming stable bonds and increasing water solubility .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHMGCGBQVUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


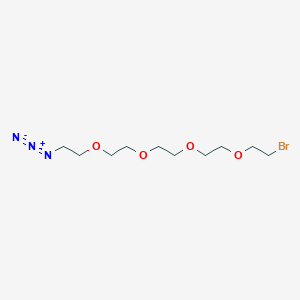
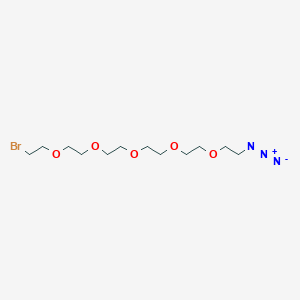
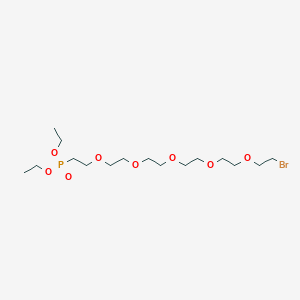
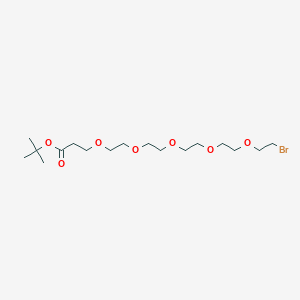
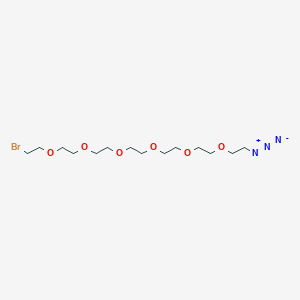
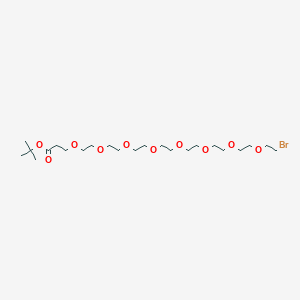
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

